Phenol;tungsten

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

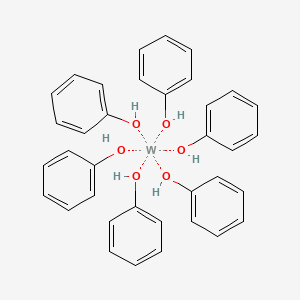

Phenol;tungsten is a useful research compound. Its molecular formula is C36H36O6W and its molecular weight is 748.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalytic Applications

1.1 Photocatalytic Production of Phenol

Recent studies have demonstrated the effectiveness of tungsten oxide (WO₃) as a photocatalyst for the selective oxidation of benzene to phenol. For instance, platinum-loaded tungsten oxide (Pt/WO₃) has been shown to achieve a phenol selectivity of 74% with 69% benzene conversion under specific conditions using water and molecular oxygen as reactants. This method outperforms traditional titanium dioxide (TiO₂) photocatalysts, which tend to produce CO₂ as the main product instead of phenol .

1.2 Tungstate-Based Catalysts

Research has also highlighted the potential of tungstate-based polyoxometalates as catalysts for one-pot oxidation reactions. In an aqueous environment, these catalysts can activate the C-H bonds in benzene, leading to phenol yields exceeding 50%. The addition of solvents like acetonitrile has been shown to enhance selectivity by inhibiting overoxidation of phenolic products .

Environmental Applications

2.1 Water Purification

Tungsten compounds have been employed in advanced oxidation processes for water purification, particularly in the simultaneous decomposition of phenolic compounds such as sodium formate and phenol itself. This technique utilizes discharge methods to break down organic pollutants, showcasing tungsten's utility in environmental remediation .

2.2 Valorization of Lignin

In biomass processing, tungsten carbide (W₂C) has been investigated for its role in lignin hydrocracking, converting complex lignin structures into simpler phenolic compounds. This process not only aids in waste valorization but also enhances the sustainability of chemical production from renewable resources .

Organic Synthesis

3.1 Selective Nitration of Phenol

Nanosized tungsten oxide supported on sulfated tin oxide has been utilized as a solid acid catalyst for the selective nitration of phenol. This application is crucial for producing nitrophenols, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .

3.2 Hydrodeoxygenation Reactions

Bulk molybdenum and tungsten phosphides have been studied for their effectiveness in hydrodeoxygenation reactions, particularly converting guaiacol to phenol. Tungsten phosphide (WP) was found to be more selective for phenol production compared to molybdenum phosphide (MoP), achieving up to 84% selectivity at elevated temperatures .

Data Summary Table

| Application | Catalyst Type | Selectivity (%) | Yield (%) | Conditions |

|---|---|---|---|---|

| Photocatalytic oxidation | Pt/WO₃ | 74 | 69 | Aqueous phase with O₂ |

| One-pot oxidation | Tungstate-based polyoxometalates | 80-90 | 23-41 | Aqueous acetonitrile solution |

| Water purification | Tungsten discharge method | N/A | N/A | In situ decomposition |

| Lignin hydrocracking | W₂C/AC | N/A | N/A | High-temperature conditions |

| Selective nitration | WO₃ on sulfated SnO₂ | N/A | N/A | Reaction with nitrating agents |

| Hydrodeoxygenation | WP | 84 | Varies | Elevated temperature (340-380 °C) |

化学反応の分析

Photocatalytic Phenol Production from Benzene Using Tungsten Oxide Catalysts

Platinum-loaded tungsten oxide (Pt/WO₃) photocatalysts enable selective phenol production from benzene under aqueous conditions with molecular oxygen. The reaction mechanism involves:

-

Selective water oxidation : Photoexcited holes on Pt/WO₃ oxidize water molecules to generate hydroxyl radicals (·OH), which react with benzene to form phenol.

-

Avoidance of direct benzene oxidation : Unlike titanium dioxide (TiO₂) catalysts, which oxidize benzene directly (leading to CO₂ byproducts), Pt/WO₃ minimizes non-selective pathways by prioritizing water oxidation .

Key findings :

-

Selectivity : Phenol selectivity reached 74% at 69% benzene conversion, far exceeding TiO₂-based systems .

-

Isotopic labeling : ¹⁸O-labeled O₂ and H₂O experiments confirmed hydroxyl radicals originate from water, not molecular oxygen .

Hydrodeoxygenation of Guaiacol Using Tungsten Phosphide Catalysts

Bulk tungsten phosphide (WP) catalysts demonstrate high selectivity for phenol production during guaiacol hydrodeoxygenation, while molybdenum phosphide (MoP) exhibits higher activity but lower selectivity.

Reaction conditions :

Catalyst comparison :

Mechanistic insights :

-

WP’s surface properties (e.g., weaker Brønsted acidity, lower oxidized phosphorus content) favor phenol stability over full deoxygenation .

-

MoP’s higher acidity and active-site density promote cyclohexane formation via deeper deoxygenation .

Oxidative Conversion of Arylboronic Acids to Phenols Using Tungsten-Related Oxidants

A scalable method employs diacetoxyiodobenzene (PhI(OAc)₂) to oxidize arylboronic acids to phenols under ambient conditions. Key features:

-

Mechanism : Does not involve free radicals or oxygen, confirmed by TEMPO scavenging and EPR studies .

-

Hydroxyl source : ¹⁸O-labeled water experiments show hydroxyl groups in phenol derive from water, not the boronic acid substrate .

-

Optimal conditions :

Yield data :

Organometallic [2+2] Cycloaddition with Tungsten-Stabilized 2H-Phenol

A tungsten-coordinated 2H-phenol (TpW(NO)(PMe₃)(η²-phenol)) undergoes regioselective [2+2] cycloaddition with ketenes:

-

Reaction pathway :

Key advantages :

特性

分子式 |

C36H36O6W |

|---|---|

分子量 |

748.5 g/mol |

IUPAC名 |

phenol;tungsten |

InChI |

InChI=1S/6C6H6O.W/c6*7-6-4-2-1-3-5-6;/h6*1-5,7H; |

InChIキー |

LBTYUMZOCMQFHI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |

正規SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.[W] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。